8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex spirocyclic hydantoin derivative. Its core features a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group at position 8 and methyl groups at positions 1 and 2. Similar compounds have been investigated for roles in treating anemia (as HIF prolyl hydroxylase inhibitors) and metabolic disorders .
Properties
IUPAC Name |
8-(4-methoxy-2,3-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-12-13(2)15(7-6-14(12)26-5)27(24,25)21-10-8-18(9-11-21)16(22)19(3)17(23)20(18)4/h6-7H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWVSUNHACABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Sulfonyl Group Variations: The target compound’s 4-methoxy-2,3-dimethylbenzenesulfonyl group introduces steric bulk and electron-donating methoxy/dimethyl groups, which may enhance hydrophobic interactions in enzyme pockets compared to the electron-withdrawing 4-chlorophenylsulfonyl group in the antidiabetic analog . The absence of a third nitrogen (vs.
Aromatic vs. Aliphatic Substituents :
- 8-Benzyl derivatives (e.g., ) lack the sulfonyl group but retain spirocyclic rigidity, suggesting their utility in probing steric effects in HIF inhibition.
- The benzodioxinylmethyl group in introduces a fused oxygen-rich ring, which may improve metabolic stability compared to the target compound’s sulfonyl-linked aromatic system.
Receptor Targeting :
- Compounds with piperazine-propyl chains (e.g., ) demonstrate serotonergic activity, highlighting how alkyl chain length and heterocyclic appendages can shift pharmacological profiles from enzyme inhibition to receptor antagonism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
